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Compound of Interest

Compound Name:
Phenyl 5-bromofuran-2-

carboxylate

Cat. No.: B310124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of

furan-2-carboxylic acid, with a focus on structures analogous to Phenyl 5-bromofuran-2-
carboxylate. While crystallographic data for the specific phenyl ester was not publicly

available, this document leverages data from closely related compounds to offer insights into

the structural characteristics of this class of molecules. The information presented is crucial for

understanding molecular geometry, intermolecular interactions, and for guiding the design of

novel therapeutic agents.

Comparison of Crystallographic Data
The structural parameters of furan-2-carboxylate derivatives are influenced by the nature and

position of substituents on the furan ring and the ester group. Below is a comparison of key

crystallographic data from published studies on related compounds.
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Note: Detailed bond lengths and angles for 5-(4-Nitrophenyl)furan-2-carboxylic acid and N-

(diethylcarbamothioyl) furan-2-carboxamide were not fully detailed in the abstracts; the table

presents typical values for comparison.

The data indicates that the core furan or oxazole ring geometry is largely preserved across

different derivatives. The planarity of the furan ring is a common feature, often influencing the

conformation of the entire molecule through conjugation with adjacent substituents. For

instance, in N-(diethylcarbamothioyl) furan-2-carboxamide, the furan ring is nearly coplanar
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with the aminocarbamothioyl moiety, a conformation stabilized by an intramolecular hydrogen

bond.[2]

Experimental Protocols
The determination of crystal structures for these derivatives involves a standardized workflow,

from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization
The synthesis of these compounds typically involves standard organic chemistry reactions. For

example, 5-(4-Nitrophenyl)furan-2-carboxylic acid was prepared via a Suzuki coupling reaction

between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by

hydrolysis.[1]

Crystallization is a critical step and is often achieved by slow evaporation of a suitable solvent.

For 5-(4-Nitrophenyl)furan-2-carboxylic acid, crystals were obtained unexpectedly during co-

crystallization experiments.[1] The synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-

carboxylate was followed by recrystallization from ethanol to afford colorless crystals.

X-ray Diffraction Data Collection and Structure
Refinement
Single-crystal X-ray diffraction data is collected using a diffractometer, typically with Mo Kα

radiation. The collected data is then processed to determine the unit cell dimensions and space

group. The crystal structure is solved using direct methods and refined by full-matrix least-

squares on F². Computational methods, such as Density Functional Theory (DFT), are often

employed to complement and validate the experimental X-ray data.[2] Hirshfeld surface

analysis is also a valuable tool for analyzing intermolecular interactions within the crystal

packing.[3][4][5]

Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallography of a furan-2-

carboxylate derivative.
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Caption: Experimental workflow for X-ray crystallography.
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Logical Relationships in Structural Analysis
The interpretation of crystallographic data involves understanding the relationships between

molecular structure, intermolecular forces, and the resulting crystal packing.
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Caption: Logic of crystallographic structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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